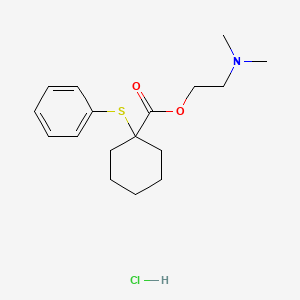
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylaminoethyl ester group. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then reacted with phenylthiol in the presence of a suitable catalyst to introduce the phenylthio group. The final step involves the esterification of the carboxylic acid group with 2-(dimethylamino)ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylaminoethyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of the target compound.
Phenylthiol: Used to introduce the phenylthio group.
2-(Dimethylamino)ethanol: Used in the esterification step.
Uniqueness
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
101330-09-0 |
|---|---|
Molecular Formula |
C17H26ClNO2S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-18(2)13-14-20-16(19)17(11-7-4-8-12-17)21-15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H |
InChI Key |
LLFQNUBVQKFJRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


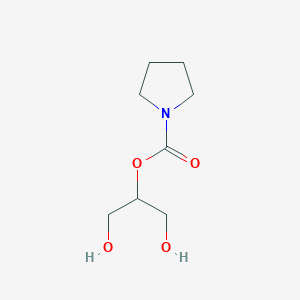
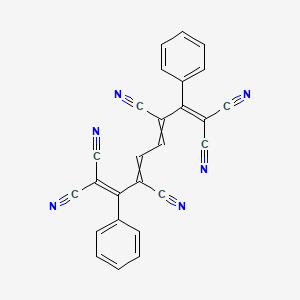
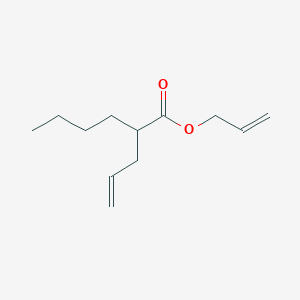
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

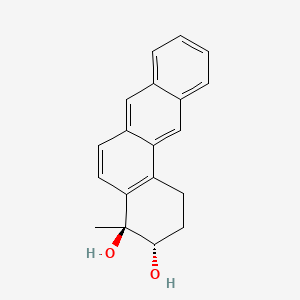
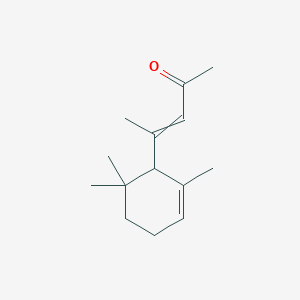

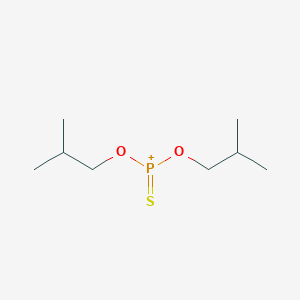
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
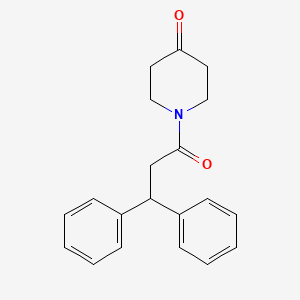
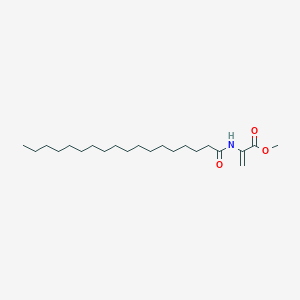
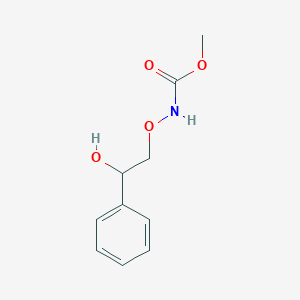
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
